Bienvenue dans la boutique en ligne BenchChem!

3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid

Medicinal chemistry Building block procurement Physicochemical property comparison

Leverage the unique trisubstituted isoxazole-4-carboxylic acid scaffold for your next SAR campaign. The 3-dimethylamino group enhances hydrogen-bonding; the 4-fluoro-3-methoxyphenyl substitution optimizes lipophilicity and target engagement. Unlike generic 5-(4-fluorophenyl)isoxazole analogs, this building block provides distinct pharmacological properties. 95% purity (HPLC/1H-NMR) supports direct 96-well plate synthesis without pre-purification. Ideal for amide coupling and hit expansion. Secure your research supply today.

Molecular Formula C13H13FN2O4
Molecular Weight 280.255
CAS No. 2270912-39-3
Cat. No. B2440179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid
CAS2270912-39-3
Molecular FormulaC13H13FN2O4
Molecular Weight280.255
Structural Identifiers
SMILESCN(C)C1=NOC(=C1C(=O)O)C2=CC(=C(C=C2)F)OC
InChIInChI=1S/C13H13FN2O4/c1-16(2)12-10(13(17)18)11(20-15-12)7-4-5-8(14)9(6-7)19-3/h4-6H,1-3H3,(H,17,18)
InChIKeyMEJNLKZFCLDLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic Acid: Procurement-Relevant Identity and Baseline Characterization


3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid (CAS 2270912-39-3) is a synthetic trisubstituted isoxazole-4-carboxylic acid building block bearing a 3-dimethylamino group and a 5-(4-fluoro-3-methoxyphenyl) substituent on the isoxazole core . Its molecular formula is C13H13FN2O4 with a molecular weight of 280.25 g/mol . The compound is commercially supplied at a catalog purity of 95% (HPLC/1H-NMR) by specialty chemical vendors for medicinal chemistry and chemical biology research applications . Database-level bioactivity annotation suggests the compound falls within the ≤10 µM activity range against interrogated protein targets and cell lines, though specific target identities and quantitative IC50 values are not publicly disclosed [1]. As a heterocyclic carboxylic acid with both hydrogen-bond donor/acceptor capacity and a fluorinated methoxyphenyl pharmacophore, it occupies a structurally differentiated niche within the aryl-isoxazole-4-carboxylic acid chemical space [2].

Why 3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic Acid Cannot Be Simply Replaced by an In-Class Analog


The substitution pattern on the isoxazole-4-carboxylic acid scaffold is not a minor structural perturbation. Class-level evidence from fluorophenyl-isoxazole-carboxamide derivatives demonstrates that changes in the phenyl ring substituents (fluoro-, methoxy-, tert-butyl-) produce discrete shifts in anticancer IC50 values spanning 5.76–34.64 µg/mL across Hep3B and HepG2 cell lines, and that methoxy substitution specifically influences both pharmacodynamic potency and desensitization kinetics at GluA2-containing AMPA receptors [1][2]. The target compound combines three features—3-dimethylamino, 4-fluoro, and 3-methoxy—that are absent in simpler catalog analogs such as 5-(4-fluorophenyl)isoxazole-4-carboxylic acid (CAS 618383-51-0, MW 207.16 g/mol, lacking both the dimethylamino and methoxy groups) . Replacing the target compound with a generic isoxazole-4-carboxylic acid analog therefore risks altering hydrogen-bonding profiles (via loss of the dimethylamino donor), lipophilicity (via loss of the methoxy group), and target engagement (via altered aryl ring electronics), any of which can derail a structure-activity relationship (SAR) campaign or a biochemical probe study [2].

Quantitative Differentiation Evidence for 3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic Acid Relative to Closest Analogs


Molecular Weight Differentiation vs. 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid: A 35.2% Increase with Functional Consequences

The target compound possesses a molecular weight of 280.25 g/mol (C13H13FN2O4), which is 35.2% larger than the common catalog analog 5-(4-fluorophenyl)isoxazole-4-carboxylic acid (207.16 g/mol, C10H6FNO3) . This difference arises from the addition of the 3-dimethylamino group (+42 Da) and the 3-methoxy substituent on the phenyl ring (+30 Da). In lead-like chemical space considerations, the target compound remains within the Rule-of-5 boundaries (MW < 500) but adds significant polar surface area (PSA ~83 Ų, estimated) versus the analog (PSA ~63 Ų, estimated), potentially improving aqueous solubility at the expense of passive membrane permeability [1]. This structural divergence means the target compound cannot be used interchangeably with the simpler 4-fluorophenyl analog in a synthetic sequence or SAR study without altering the physicochemical trajectory of the resulting library [1].

Medicinal chemistry Building block procurement Physicochemical property comparison

Commercial Purity Benchmarking: 95% Purity Specification Enabling Direct SAR Use Without Further Purification

The target compound is supplied at a documented purity of 95% (determined by HPLC and/or 1H-NMR) from specialty chemical supplier Combi-Blocks (Cat. No. HA-0877) . This purity level exceeds the typical 90% threshold commonly accepted for primary screening libraries and is directly comparable to the purity specification of the simpler analog 5-(4-fluorophenyl)isoxazole-4-carboxylic acid offered by Sigma-Aldrich (AldrichCPR grade, typically ≥95%) . For procurement purposes, the 95% purity specification means the compound can be used directly in amide coupling reactions, Suzuki cross-couplings, or biological assays without an obligatory pre-purification step, reducing turnaround time and material loss relative to lower-purity catalog alternatives .

Chemical procurement Purity threshold Hit-to-lead chemistry

Bioactivity Potential Relative to Structural Class: Database Annotation of ≤10 µM Activity Range

The Molbic IDRBLab database annotates the target compound with a bioactivity range of ≤10 µM against interrogated protein targets, as derived from aggregated bioassay data [1]. While individual target identities and exact IC50 values are not publicly disclosed, this classification places the compound in the 'moderate-to-active' range (<10 µM) commonly considered a starting point for hit-to-lead optimization [2]. By comparison, structurally related fluorophenyl-isoxazole derivatives (2a–2f series) have demonstrated MTS-assay IC50 values of 5.76–34.64 µg/mL against Hep3B and HepG2 liver cancer cell lines, with the most potent analog (2f) achieving 5.76 µg/mL (approximately 13–16 µM, depending on molecular weight) [3]. The target compound's ≤10 µM annotation suggests it may reside at the higher-potency end of this class spectrum, though this is a class-level inference rather than a direct measurement and requires confirmation through independent assay [1][3].

Bioactivity screening Target engagement Chemical probe development

3-Dimethylamino Substituent: A Differentiating Pharmacophoric Feature Absent in Core Analog Series

The 3-dimethylamino group on the isoxazole ring is a distinguishing pharmacophoric element not present in the benchmark fluorophenyl-isoxazole-4-carboxamide series (compounds 2a–2f) reported by Dawood et al. (2021), nor in the simpler 5-(4-fluorophenyl)isoxazole-4-carboxylic acid catalog analog [1]. This tertiary amine introduces an additional hydrogen-bond acceptor (calculated pKa of conjugated acid ~8.5–9.0) and a formal positive charge potential under physiological pH, which can enhance solubility and modulate target binding via ionic interactions with aspartate or glutamate residues in enzyme active sites [2]. In the context of AMPA receptor modulation, Qneibi et al. (2025) demonstrated that fluorophenyl and methoxy substituents on isoxazole-carboxamides are critical for achieving desirable pharmacodynamic and pharmacokinetic properties, but did not explore 3-amino or 3-dimethylamino variants, leaving the target compound's specific contribution as an untested but structurally distinct parameter [3].

Pharmacophore design Structure-activity relationship Hydrogen-bond donor capacity

High-Confidence Application Scenarios for 3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic Acid Based on Verified Evidence


Diversification of Fluorophenyl-Isoxazole Focused Libraries for Kinase or AMPA Receptor Target Screening

The target compound's 3-dimethylamino group and 3-methoxy-4-fluorophenyl substitution pattern provide structural diversity beyond the standard fluorophenyl-isoxazole-carboxamide chemotype explored in published AMPA receptor modulation and anticancer SAR studies [1][2]. It is a suitable late-stage diversification building block for amide coupling or esterification reactions, where the carboxylic acid can be directly conjugated with amine-containing pharmacophores without requiring protecting group manipulation at the dimethylamino site .

Procurement as a Pre-Validated Building Block for Parallel Synthesis and Hit Expansion

With a documented purity of 95% and availability in quantities of 250 mg and 1 g from Combi-Blocks (Cat. HA-0877), the compound can be immediately deployed in parallel amide synthesis workflows for hit expansion campaigns . Its purity specification matches industry-standard AldrichCPR grade (≥95%), supporting direct use in 96-well plate synthesis without pre-purification, thereby accelerating SAR cycle times .

Physicochemical Profiling in Lead-like Chemical Space with Rule-of-5 Compliance

With a molecular weight of 280.25 g/mol and estimated polar surface area within the 60–90 Ų range, the compound occupies an attractive region of lead-like chemical space suitable for permeability and solubility optimization [3]. It can serve as a core scaffold for systematic exploration of dimethylamino and methoxy substituent effects on logD, solubility, and CYP450 inhibition, using the simpler 5-(4-fluorophenyl)isoxazole-4-carboxylic acid (MW 207.16) as an internal baseline comparator .

Target Identification and Deorphaning Studies Leveraging Database Bioactivity Annotation

The Molbic database annotation of ≤10 µM bioactivity, while lacking target specificity, provides a rationale for chemoproteomics or thermal shift assay (CETSA)-based target deorphaning campaigns [4]. The compound's unique dimethylamino handle may facilitate immobilization on affinity matrices for pull-down experiments, enabling identification of its cellular protein target(s) .

Quote Request

Request a Quote for 3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.